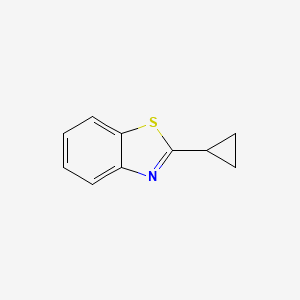

2-Cyclopropyl-1,3-benzothiazole

説明

2-Cyclopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a cyclopropyl group at the 2-position. This structure combines the aromatic benzothiazole system, known for its electronic and photophysical properties, with the strained cyclopropane ring, which can enhance reactivity and modulate steric effects. The compound is cataloged under CAS number [1248473-57-5] and is commercially available with a purity of 95% (Combi-Blocks, QY-6580) .

特性

IUPAC Name |

2-cyclopropyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQIJGGKCQBNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization via Diaminodiphenyl Disulfide and Aldehydes

A notable method for preparing 2-substituted benzothiazoles involves the reaction of 2,2'-diaminodiphenyl disulfide with aldehydes in the presence of a copper catalyst under mechanochemical conditions (ball milling). This method has been reported for 2-phenylbenzothiazole and can be adapted for other 2-substituents, including cyclopropyl groups, by substituting the aldehyde accordingly.

- Procedure : 2,2'-diaminodiphenyl disulfide is reacted with the appropriate aldehyde (e.g., cyclopropanecarboxaldehyde for cyclopropyl substitution) and copper chloride catalyst in a stainless steel reaction vessel with zirconia balls under ball milling at room temperature (300 rpm) for 1.5 hours.

- Workup : The reaction mixture is washed with ethyl acetate multiple times, filtered, and concentrated to yield the benzothiazole product.

- Advantages : This method is simple, economical, operates at room temperature, and provides high yields (29–95%) with recyclable catalyst and minimal environmental impact.

| Parameter | Typical Value/Range |

|---|---|

| Reactants ratio | 2,2'-diaminodiphenyl disulfide : aldehyde = 0.5–0.6 : 1–1.2 molar ratio |

| Catalyst loading | Copper chloride ~15 mol% relative to disulfide |

| Milling speed | 300 rpm |

| Reaction time | 1.5 hours |

| Solvent for washing | Ethyl acetate (3 × 20 mL) |

| Yield | 29–95% |

This approach can be adapted to cyclopropyl substitution by using cyclopropanecarboxaldehyde as the aldehyde component.

Introduction of Cyclopropyl Group in Benzothiazole Synthesis

The cyclopropyl substituent can be introduced either by direct use of cyclopropanecarboxaldehyde in the cyclization step or by post-synthetic modification of the benzothiazole core.

Direct Cyclization Using Cyclopropanecarboxaldehyde

By replacing benzaldehyde with cyclopropanecarboxaldehyde in the disulfide/copper-catalyzed ball milling reaction, 2-cyclopropylbenzothiazole can be synthesized efficiently. This method leverages the same mechanochemical conditions as for 2-phenylbenzothiazole, ensuring operational simplicity and high yield.

Cyclopropylation via Microwave-Assisted Multistep Synthesis

An alternative route involves the synthesis of key intermediates bearing cyclopropyl groups using microwave-assisted multicomponent reactions, followed by cyclization to form the benzothiazole ring.

- Example : Starting from 5-nitroanthranilic acid, a cyclopropylamine substitution is introduced under microwave irradiation with acetic acid, followed by reduction and thiourea formation. Subsequent cyclization via bromine-mediated or metal-catalyzed intramolecular C–S bond formation yields the cyclopropyl-substituted benzothiazole.

- Advantages : Microwave heating provides rapid, controlled, and scalable synthesis with good yields (~85%) and efficient energy use.

| Step | Conditions/Details | Yield/Outcome |

|---|---|---|

| Cyclopropylamine addition | Microwave heating, 100 °C, 15 min, with acetic acid | Efficient substitution of cyclopropyl group |

| Reduction | Ammonium formate, Pd/C catalyst | 85% yield of key intermediate |

| Cyclization | Bromine-mediated or metal-catalyzed C–S bond formation | Formation of benzothiazole ring |

Catalytic and Green Chemistry Considerations

- Use of copper chloride as a recyclable catalyst in ball milling reduces waste and avoids toxic reagents.

- Mechanochemical synthesis at room temperature eliminates the need for solvents during the reaction phase, aligning with green chemistry principles.

- Microwave-assisted synthesis reduces reaction times and energy consumption compared to conventional heating.

Summary Table of Preparation Methods for 2-Cyclopropyl-1,3-benzothiazole

Research Findings and Practical Notes

- The mechanochemical method is particularly attractive for industrial scale-up due to its simplicity, mild conditions, and environmental benefits.

- Microwave-assisted synthesis offers precise control over reaction parameters and can be integrated into sequential one-pot processes.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- No direct commercial or widely published synthesis exclusively for this compound was found; however, the adaptation of known benzothiazole syntheses with cyclopropyl-containing aldehydes or amines is well supported by literature.

化学反応の分析

Types of Reactions: 2-Cyclopropyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of this compound-5-oxide.

Reduction: Formation of this compound-5-amine.

Substitution: Formation of various alkylated derivatives of this compound.

科学的研究の応用

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit potent antimicrobial activity. For example, studies have shown that compounds similar to 2-Cyclopropyl-1,3-benzothiazole can effectively inhibit the growth of:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

- Fungi : Such as Candida albicans and Aspergillus niger.

In a study by Ramachandran et al., various benzothiazole derivatives were synthesized and tested for antibacterial activity, demonstrating significant efficacy against multiple strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds derived from benzothiazoles have shown effectiveness against various cancer cell lines, including:

- Breast cancer (MCF-7)

- Colon cancer (HCT116)

- Lung adenocarcinoma (A549)

A notable study reported that certain benzothiazole analogs exhibited potent antiproliferative effects in vitro, suggesting their utility in cancer therapy .

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them promising candidates for developing treatments for conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzothiazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the benzothiazole ring can significantly impact their efficacy and selectivity. For instance:

- Substituents at the 4 or 5 positions often enhance antimicrobial activity.

- The introduction of electron-withdrawing groups can improve anticancer properties.

These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of these compounds .

Synthesis and Evaluation

A series of studies focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

| Study | Synthesis Method | Biological Activity | Key Findings |

|---|---|---|---|

| Ramachandran et al. | Schiff base formation | Antimicrobial | Significant activity against E. coli and S. aureus |

| Hoyun Lee et al. | Hybrid pharmacophore design | Anticancer | Effective against multiple cancer cell lines |

| Venkatesh P et al. | Novel derivative synthesis | Anti-inflammatory | Inhibition of inflammatory markers |

These case studies illustrate the compound's versatility and potential applications in drug development .

作用機序

The mechanism by which 2-Cyclopropyl-1,3-benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Further research is needed to fully elucidate its mechanism of action.

類似化合物との比較

Comparative Analysis with Structural Analogs

Core Structural Modifications: Benzothiazole Derivatives

(a) 2-Phenyl-1,3-benzothiazole

- Synthesis: Produced via condensation of 2-aminothiophenol and benzaldehyde in glycerol under mild conditions (30 min, room temperature), achieving yields >90% .

- Key Differences: The phenyl substituent at the 2-position introduces greater aromaticity and planar geometry compared to the cyclopropyl group, which is non-planar and sterically constrained. Thermal stability and solubility may vary; phenyl-substituted derivatives often exhibit higher melting points due to enhanced π-π stacking.

(b) 2-Cyclopropyl-1,3-thiazole-5-sulfonyl Chloride

- Structure: A thiazole (non-benzannulated) core with cyclopropyl and sulfonyl chloride groups.

- Molecular Formula: C₆H₆ClNO₂S₂ (monoisotopic mass: 220.94 Da) .

- Applications : Sulfonyl chlorides are reactive intermediates for sulfonamide synthesis, suggesting utility in drug discovery, unlike 2-cyclopropyl-1,3-benzothiazole, which is typically used intact.

Functional Group Variations

(a) N-Cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide

- Structure : Incorporates a mercapto (-SH) group and a carboxamide at the 5-position.

- Reactivity : The -SH group enables disulfide bond formation, making it suitable for polymer or probe synthesis, whereas this compound lacks such functional handles .

(b) 2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid

Electronic and Physicochemical Properties

A comparative table highlights critical differences:

生物活性

2-Cyclopropyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The cyclopropyl group enhances its pharmacological profile by influencing its interaction with biological targets.

1. Antitumor Activity

Numerous studies have demonstrated the antitumor potential of benzothiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest were observed at concentrations ranging from 1 to 4 μM. The compound exhibited IC50 values indicating effective cytotoxicity against these cancer cells.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.5 | Apoptosis induction |

| A549 | 4.0 | Cell cycle arrest |

| H1299 | 2.8 | Apoptosis induction |

2. Antimicrobial Activity

The antimicrobial efficacy of benzothiazoles has been well-documented. In vitro studies have assessed the activity against various pathogens:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Results : Significant inhibition was noted with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

3. Anti-inflammatory Effects

Research has indicated that benzothiazoles possess anti-inflammatory properties:

- Cytokine Inhibition : Studies revealed a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment with this compound.

- In Vivo Models : Animal models demonstrated reduced inflammation markers following administration.

Case Studies

- Antitumor Study : A study conducted by Kamal et al. evaluated several benzothiazole derivatives for their antitumor activity against melanoma cells. Among them, this compound showed an IC50 value of 3.5 μM, indicating its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Research : A comprehensive evaluation of various benzothiazoles for antimicrobial activity highlighted the effectiveness of this compound against resistant strains of bacteria. The compound displayed significant bactericidal effects with MIC values comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor proliferation and inflammation.

- Receptor Modulation : Interaction with specific cellular receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 2-Cyclopropyl-1,3-benzothiazole in academic research?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or coupling reactions. For example, cyclopropyl groups can be introduced using cyclopropanation reagents like diazo compounds under catalytic conditions (e.g., Rh(II) catalysts). Intermediate benzothiazole cores are synthesized via condensation of 2-aminothiophenol derivatives with carbonyl compounds. Microwave-assisted synthesis under solvent-free conditions may improve reaction efficiency and reduce byproducts . Key Considerations :

- Monitor reaction temperature to avoid decomposition of cyclopropane intermediates.

- Use TLC or HPLC to track reaction progress.

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Contradictions in spectral data often arise from impurities or stereochemical variations. For NMR, compare experimental shifts with computational predictions (e.g., DFT calculations). For IR, confirm functional group assignments using deuterated solvents or cross-validate with mass spectrometry. Reference databases like PubChem or NIST Chemistry WebBook provide benchmark spectral data . Example :

- If a carbonyl peak is absent in IR, check for solvent interference (e.g., DMSO absorption bands).

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; monitor for acute toxicity (LD₅₀ ~300 mg/kg in rodents) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Q. What strategies resolve polymorphism issues in this compound crystals?

- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) identifies stable forms. X-ray diffraction (PXRD) and DSC confirm phase purity. Salt formation (e.g., with HCl) can stabilize desired polymorphs, as seen in related benzothiazole salts .

Q. How do structural modifications (e.g., halogenation) affect the compound’s stability and reactivity?

Q. What advanced techniques characterize the environmental degradation of this compound?

- Methodological Answer : Use LC-MS/MS to track degradation products in simulated environmental conditions (e.g., UV irradiation, microbial exposure). Aerobic biodegradation assays (OECD 301B) quantify half-life in soil/water systems. Ecotoxicity is evaluated using Daphnia magna or algal growth inhibition tests .

Contradiction Analysis in Published Data

Q. How to address conflicting reports on the antimicrobial efficacy of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。